molecular formula C9H9FN2O B8483659 4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one

4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one

Cat. No.: B8483659
M. Wt: 180.18 g/mol
InChI Key: GAZXVTHEUIETTG-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-fluoropyridin-3-yl group. Pyrrolidin-2-one derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for drug discovery. The fluorine atom on the pyridine ring may enhance metabolic stability, bioavailability, and binding interactions with biological targets through electronic effects (e.g., dipole interactions) and reduced susceptibility to oxidative metabolism .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9FN2O/c10-9-7(2-1-3-11-9)6-4-8(13)12-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

GAZXVTHEUIETTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-Fluoropyridin-3-yl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features Reference
This compound 2-Fluoropyridin-3-yl C₉H₈FN₂O 179.16 Not provided Fluoropyridine enhances electronic effects and stability
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 2-Chlorophenyl-piperazinyl C₁₈H₂₄ClN₃O 343.86 Not provided High alpha1-adrenoceptor affinity (pKi = 7.13)
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one 2-Fluorophenyl-oxadiazolyl C₁₉H₁₅FN₄O₂ 323.32 1171762-43-8 Oxadiazole ring improves rigidity and lipophilicity
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one 3-Fluoro-4-hydroxyphenyl C₁₀H₁₀FNO₂ 195.19 1366820-72-5 Hydroxyl group increases polarity and hydrogen-bonding potential
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine Pyrrolidin-2-ylpyridine C₉H₁₁FN₂ 166.20 1213375-37-1 Chiral center influences receptor binding selectivity

Key Observations:

  • Fluorine Substitution : Fluorine in the target compound and analogs (e.g., 2-fluorophenyl in , 3-fluoro-4-hydroxyphenyl in ) modulates electronic properties and metabolic stability.
  • Polarity : Hydroxyl groups (e.g., ) increase solubility but may reduce blood-brain barrier penetration compared to fluoropyridinyl or chlorophenyl groups.

Pharmacological Activities

Alpha-Adrenoceptor Affinity
  • Compound 7 (): Exhibits high alpha1-adrenoceptor affinity (pKi = 7.13), attributed to the 2-chlorophenyl-piperazinyl substituent.
  • Compound 18 (): 4-Chlorophenyl analog shows higher alpha2-adrenoceptor selectivity (pKi = 7.29), highlighting the impact of substituent position on receptor specificity.
  • Fluoropyridinyl vs.
Antiarrhythmic and Hypotensive Effects
  • Compound 13 (): Ethoxy-phenyl substituent confers prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv) and prolonged hypotensive effects.
  • Fluorine’s Role : Fluorine in the target compound could enhance cardiovascular activity by improving pharmacokinetic properties, though specific data are lacking.

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